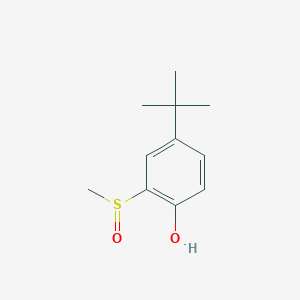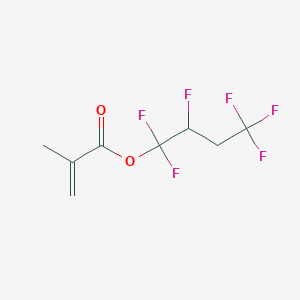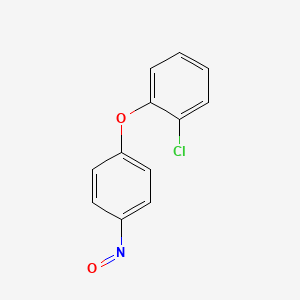
1-Chloro-2-(4-nitrosophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(4-nitrosophenoxy)benzene is an organic compound with the molecular formula C12H8ClNO3 It is a derivative of benzene, characterized by the presence of a chlorine atom and a nitrosophenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(4-nitrosophenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-chloro-2-phenoxybenzene, followed by the reduction of the nitro group to a nitroso group. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and reducing agents such as iron or tin in hydrochloric acid for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(4-nitrosophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: 1-Chloro-2-(4-nitrophenoxy)benzene.
Reduction: 1-Chloro-2-(4-aminophenoxy)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-2-(4-nitrosophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(4-nitrosophenoxy)benzene involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biomolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
1-Chloro-2-(4-nitrophenoxy)benzene: Similar structure but with a nitro group instead of a nitroso group.
1-Chloro-2-(4-aminophenoxy)benzene: Similar structure but with an amino group instead of a nitroso group.
2,4-Dichloro-1-(4-nitrophenoxy)benzene: Contains an additional chlorine atom on the benzene ring.
Uniqueness: 1-Chloro-2-(4-nitrosophenoxy)benzene is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from its analogs .
Properties
CAS No. |
73143-93-8 |
|---|---|
Molecular Formula |
C12H8ClNO2 |
Molecular Weight |
233.65 g/mol |
IUPAC Name |
1-chloro-2-(4-nitrosophenoxy)benzene |
InChI |
InChI=1S/C12H8ClNO2/c13-11-3-1-2-4-12(11)16-10-7-5-9(14-15)6-8-10/h1-8H |
InChI Key |
XSOGUXFVZPOZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)N=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



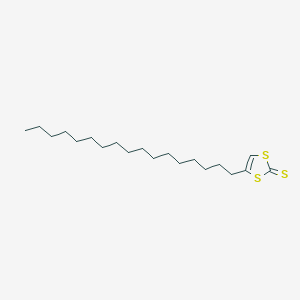


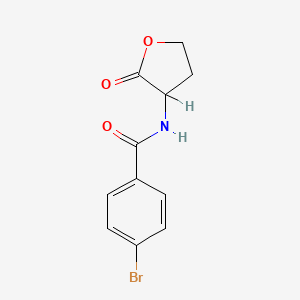
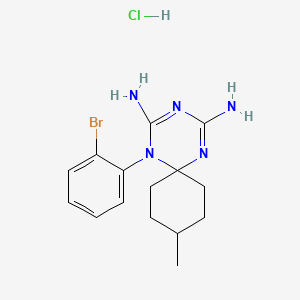
![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
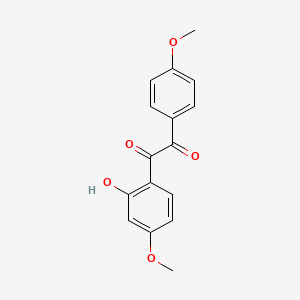

![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
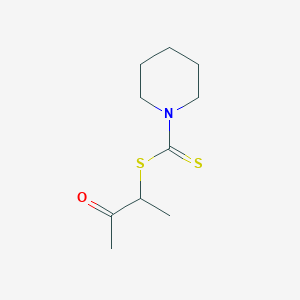
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)
